1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine
Description
The exact mass of the compound 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is 375.0985838 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-7-2-13(19)12-16(17)18(23)21-10-8-20(9-11-21)14-3-5-15(6-4-14)22(24)25/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHVZDINMPNHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Its unique molecular structure, characterized by a piperazine ring substituted with both a 5-chloro-2-methoxybenzoyl group and a 4-nitrophenyl group, suggests potential biological activities that warrant investigation. The compound has garnered interest for its applications in medicinal chemistry, particularly in the context of gastrointestinal disorders and cancer therapy.
- Molecular Formula : C18H18ClN2O3
- Molecular Weight : Approximately 423.3 g/mol
- Structural Features :
- Piperazine ring
- 5-chloro-2-methoxybenzoyl moiety
- 4-nitrophenyl group
Synthesis
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine typically involves:
- Reaction of piperazine derivatives with specific benzoyl chlorides.
- Controlled conditions to ensure optimal yield and purity.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, including:
- Aminergic Receptors : Similar compounds have shown affinity for dopamine receptors, which may influence neurochemical pathways .
- Cell Death Mechanisms : Research indicates potential necroptotic signaling pathways that could be involved in cancer cell death .
Pharmacological Studies
- Anticancer Activity : Preliminary studies suggest that compounds similar to 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine exhibit antiproliferative effects on cancer cell lines, indicating potential use in oncology .
- Gastrointestinal Applications : The compound has been noted for its potential therapeutic effects in gastrointestinal disorders, such as irritable bowel syndrome, highlighting its versatility in pharmacotherapy.
Case Studies
Several studies have investigated the biological activities of piperazine derivatives, providing insights into the potential applications of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
